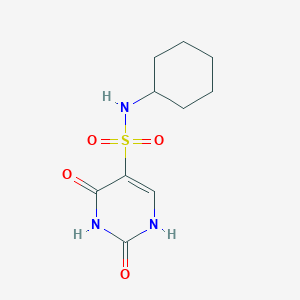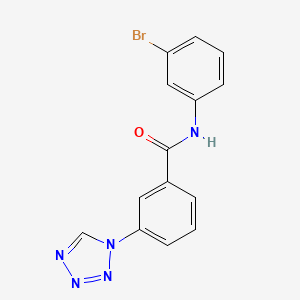![molecular formula C16H13Cl2NO2 B11310998 1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B11310998.png)
1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine is a complex organic compound characterized by the presence of a furan ring substituted with a dichlorophenyl group and a furan-2-ylmethylamine moiety
Preparation Methods
The synthesis of 1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine typically involves multiple steps:
Synthesis of 5-(2,5-dichlorophenyl)furan-2-carbaldehyde: This intermediate can be prepared by the reaction of 2,5-dichlorobenzaldehyde with furan in the presence of a suitable catalyst.
Formation of the Furan-2-ylmethylamine Moiety: This step involves the reaction of furan-2-carbaldehyde with an amine source to form furan-2-ylmethylamine.
Coupling Reaction: The final step involves the coupling of 5-(2,5-dichlorophenyl)furan-2-carbaldehyde with furan-2-ylmethylamine under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis .
Chemical Reactions Analysis
1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized under strong oxidizing conditions, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia .
Scientific Research Applications
1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Mechanism of Action
The mechanism of action of 1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine involves its interaction with specific molecular targets. The dichlorophenyl group enhances its binding affinity to certain enzymes or receptors, while the furan rings contribute to its overall stability and reactivity. The compound may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine can be compared with other similar compounds, such as:
1-phenyl-3-[5-(2,5-dichlorophenyl)-2-furyl]-2-propen-1-one: This compound also contains a dichlorophenyl-furan moiety but differs in its overall structure and reactivity.
3-[4-[5-(2,5-dichlorophenyl)furan-2-carbothioyl]piperazin-1-yl]propanenitrile: Another related compound with a different functional group, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13Cl2NO2 |
|---|---|
Molecular Weight |
322.2 g/mol |
IUPAC Name |
N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-1-(furan-2-yl)methanamine |
InChI |
InChI=1S/C16H13Cl2NO2/c17-11-3-5-15(18)14(8-11)16-6-4-13(21-16)10-19-9-12-2-1-7-20-12/h1-8,19H,9-10H2 |
InChI Key |
JYPBYJCATNLVID-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNCC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-(propan-2-yloxy)benzamide](/img/structure/B11310915.png)
![2-ethyl-4-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11310922.png)
![N-(4-bromophenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B11310929.png)
![5-chloro-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11310943.png)

![N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-leucine](/img/structure/B11310956.png)
![N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine](/img/structure/B11310958.png)
![2-(2-methoxyphenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11310961.png)
![N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11310965.png)
![2-(2-methylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B11310979.png)
![N-(4-chlorobenzyl)-5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B11310981.png)
![2-ethyl-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide](/img/structure/B11310986.png)

![2-(4-Methoxyphenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B11310992.png)
